1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide
Description
Structure
3D Structure
Properties
IUPAC Name |
(6,6-dioxo-6λ6-thiaspiro[2.5]octan-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c9-6-7-5-8(7)1-3-12(10,11)4-2-8/h7H,1-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWYBZKIPNBYLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC12CC2CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-6-thiaspiro[2 One common method includes the cyclization of a suitable precursor under controlled conditions For instance, the reaction of a thioether with a suitable alkylating agent can lead to the formation of the spirocyclic structure
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide can undergo various chemical reactions, including:
Oxidation: The thiaspiro ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dioxide functionality can be reduced under suitable conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding reduced thiaspiro compound.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
-
GPR40 Receptor Modulation
- Research indicates that compounds similar to 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide exhibit activity as GPR40 receptor agonists. These receptors play a crucial role in glucose metabolism and insulin secretion, making them potential targets for diabetes treatment .
- The compound's ability to modulate GPR40 receptor activity suggests it could be beneficial in managing metabolic disorders.
-
Anticancer Activity
- The compound has been investigated for its anticancer properties. Studies have shown that spiro compounds can inhibit tumor growth by affecting cellular signaling pathways involved in cancer progression .
- Its structural characteristics may enhance its efficacy against specific cancer types, although further research is necessary to elucidate the exact mechanisms.
-
Antibacterial Properties
- Preliminary studies indicate that spiro compounds like this compound possess antibacterial activity. This makes them candidates for developing new antibiotics to combat resistant bacterial strains .
- The pharmacokinetics and safety profile of the compound are critical factors that need to be evaluated in clinical settings.
Case Study 1: GPR40 Agonist Activity
A study published in a patent document highlighted the compound's potential as a GPR40 receptor modulator with favorable pharmacokinetic properties, including low toxicity and sustained blood levels. This positions it as a candidate for further development in diabetes therapeutics .
Case Study 2: Anticancer Research
Another research initiative explored the synthesis of various spiro compounds, including derivatives of this compound, which showed promising results in inhibiting cancer cell proliferation in vitro. The study emphasized the need for further investigation into the compound's mechanism of action and efficacy in vivo .
Summary of Applications
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the thiaspiro ring can provide structural rigidity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Spiro Compounds with Sulfur/Sulfone Groups
Key Observations :
- Functional Groups: The aminomethyl group in the target compound distinguishes it from azaspiro analogs (e.g., ), which may exhibit different hydrogen-bonding interactions.
- Solubility : Salt forms (e.g., oxalate in , hydrochloride in ) enhance aqueous solubility, whereas the target compound’s neutral form may require formulation adjustments .
Functional Group Analogs
Table 2: Comparison with Sulfone-Containing Heterocycles
Key Observations :
Key Observations :
- Cost Considerations : High prices of similar spiro intermediates suggest the target compound may command a premium if scalable synthesis is achieved.
Biological Activity
1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide is a compound of significant interest due to its unique structural features and potential biological activities. This compound belongs to the class of spirocyclic compounds, which are known for their diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C8H12N2O4S
- CAS Number : 1250754-10-9
- Molecular Weight : 204.24 g/mol
This compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit various enzymes involved in metabolic pathways, which may apply to this compound as well.
- Antioxidant Properties : The presence of sulfur and oxygen in its structure suggests potential antioxidant activity, helping to mitigate oxidative stress in cells.
- Modulation of Cell Signaling Pathways : Preliminary studies indicate that spirocyclic compounds can affect signaling pathways such as those involving STAT3 and NF-kB, which are crucial in cancer progression and inflammation.
Biological Activities
The compound's biological activities can be summarized as follows:
- Anticancer Activity : Research on related compounds indicates potential cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have been shown to inhibit cell proliferation and induce apoptosis in glioblastoma cells .
- Antimicrobial Effects : Compounds in the thiaspiro class have demonstrated antibacterial and antifungal activities, making them candidates for treating infections .
- Neuroprotective Effects : Some studies suggest that spirocyclic compounds can cross the blood-brain barrier and exhibit neuroprotective properties against neurodegenerative diseases.
Case Studies
Several studies highlight the biological activity of similar compounds:
- Cytotoxicity Against Glioblastoma Cells
- Antimicrobial Activity
-
Neuroprotective Studies
- Investigations into related spirocyclic compounds have indicated that they can protect neuronal cells from oxidative stress-induced damage, offering insights into their potential use in neurodegenerative disease therapies.
Data Table: Biological Activities Overview
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via phosphorus pentoxide/amine hydrochloride-mediated reactions under high-temperature conditions (e.g., 240°C). Key steps include cyclization of precursor amines with sulfur-containing heterocycles. Solvent selection (e.g., THF or polar aprotic solvents) and stoichiometric ratios of reagents significantly impact yield. For example, excess amine derivatives may suppress side reactions, while prolonged heating (>24 hours) improves cyclization efficiency. Purification via column chromatography or recrystallization is critical for isolating the spirocyclic product .
| Reaction Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 220–240°C | Higher cyclization rates |
| Solvent | THF or DMF | Improved solubility |
| Reaction Time | 24–72 hours | Reduced intermediates |
Q. How can spectroscopic techniques (e.g., NMR, mass spectrometry) be optimized for characterizing the structural features of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve signals for the aminomethyl and thiaspiro moieties. The spirocyclic structure produces distinct splitting patterns due to restricted rotation.
- Mass Spectrometry (MS) : High-resolution ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ peaks). Fragmentation patterns help validate the sulfone (6,6-dioxide) group .
- IR Spectroscopy : Peaks near 1150–1250 cm⁻¹ (S=O stretching) and 3300 cm⁻¹ (N-H stretching) are diagnostic .
Q. What experimental design principles should guide the optimization of reaction conditions for synthesizing spirocyclic sulfones?
- Methodological Answer : Employ factorial design to systematically vary parameters (temperature, solvent, catalyst loading). For example, a 2³ factorial design can identify interactions between variables. Statistical tools like ANOVA assess significance, while response surface methodology (RSM) models nonlinear relationships. Pilot-scale reactions (1–5 mmol) minimize resource waste before scaling .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of phosphorus pentoxide/amine reagents in spirocyclization reactions?
- Methodological Answer : Isotopic labeling (e.g., ¹⁵N-amine precursors) combined with in-situ NMR or FTIR can track intermediate formation. Computational studies (DFT calculations) model transition states to identify rate-limiting steps. For instance, the amine’s nucleophilicity and P(V) intermediates’ stability are critical for cyclization efficiency .
Q. What computational chemistry approaches are suitable for modeling the spirocyclic structure and electronic properties of this compound, and how can these models inform experimental design?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets predicts bond angles, steric strain, and electron distribution. Molecular docking simulations assess potential bioactivity by modeling interactions with enzyme active sites (e.g., sulfone groups binding to serine proteases). These models guide functionalization strategies (e.g., modifying the aminomethyl group for enhanced solubility) .
Q. How do structural modifications (e.g., substituents on the spiro ring) influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) and compare:
- LogP values (HPLC-based methods) to assess lipophilicity.
- Thermal stability (TGA/DSC) to evaluate decomposition thresholds.
- Bioactivity : Screen against enzyme targets (e.g., kinases) using fluorescence-based assays. For example, bulkier substituents may reduce membrane permeability but increase target specificity .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported synthetic yields for spirocyclic sulfones across studies?
- Methodological Answer : Cross-validate protocols by replicating conditions (e.g., reagent purity, inert atmosphere). Use standardized characterization (e.g., identical NMR solvents) to ensure comparability. Contradictions may arise from undetected intermediates; LC-MS monitoring at multiple timepoints clarifies reaction progress .
Theoretical and Methodological Frameworks
Q. What theoretical frameworks are most relevant for studying the reactivity of this compound in supramolecular chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
